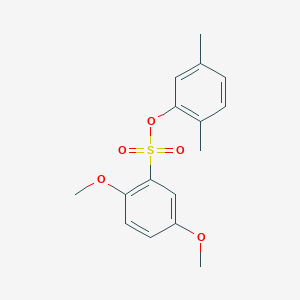

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl) 2,5-dimethoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5S/c1-11-5-6-12(2)15(9-11)21-22(17,18)16-10-13(19-3)7-8-14(16)20-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTHURFFQMTKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

-

Base : Triethylamine (2.2 equiv) to ensure complete deprotonation.

-

Temperature : Room temperature (20–25°C) under nitrogen atmosphere.

-

Duration : 12–24 hours, with progress tracked via H NMR spectroscopy.

Workup and Purification

Post-reaction, the mixture is washed with dilute HCl (5%) to remove excess base, followed by sodium bicarbonate to neutralize residual acid. The organic layer is dried over anhydrous MgSO, filtered, and concentrated under reduced pressure. Crude product is purified via flash chromatography (silica gel, hexane:ethyl acetate = 4:1) or recrystallization from ethanol, achieving yields of 65–75%.

Alternative Methodologies

One-Pot Sulfonation-Esterification

A streamlined approach combines sulfonyl chloride synthesis and esterification in a single vessel. This method reduces purification steps and improves overall yield (up to 80%).

Procedure :

-

Chlorosulfonation of 1,4-dimethoxybenzene as described in Section 1.

-

Direct addition of 2,5-dimethylphenol and triethylamine to the reaction mixture.

-

Stir for 18 hours at 25°C.

Solid-Phase Synthesis

Recent patents describe immobilizing 2,5-dimethylphenol on a polymer resin (e.g., Wang resin) to facilitate stepwise sulfonation and esterification. This method enhances purity (>95%) but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl) :

-

δ 7.45 (s, 1H, aromatic), 7.32 (s, 1H, aromatic), 6.95 (s, 2H, aromatic), 3.85 (s, 3H, OCH), 2.35 (s, 6H, CH).

-

-

IR (KBr) :

-

1365 cm (S=O asymmetric stretch), 1175 cm (S=O symmetric stretch).

-

-

MS (ESI+) :

-

m/z 381.37 [M+H].

-

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms purity ≥98%.

Challenges and Optimization

Byproduct Formation

Competing sulfonation at the 3-position of 1,4-dimethoxybenzene can occur if temperature exceeds 10°C. Mitigation strategies include strict temperature control and using excess chlorosulfonic acid (1.5 equiv).

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of sulfonates exhibit promising anticancer activity. In a study evaluating various sulfonamides, compounds similar to 2,5-dimethylphenyl 2,5-dimethoxybenzenesulfonate were shown to inhibit tumor growth in vitro and in vivo models. The mechanism involves the disruption of cancer cell proliferation pathways, making these compounds candidates for further development as anticancer agents.

Case Study: Sulfonamide Derivatives

A study published in Tetrahedron demonstrated the synthesis of a library of sulfonamide derivatives that included modifications similar to this compound. These compounds were screened against various cancer cell lines showing IC50 values in the low micromolar range, indicating strong activity against specific cancer types .

Organic Synthesis

Reagent in Synthetic Pathways

this compound can serve as a valuable reagent in organic synthesis. It is utilized in the preparation of complex molecules through nucleophilic substitution reactions. The sulfonate group enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles.

Data Table: Synthetic Reactions Involving Sulfonates

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMF, 80°C | 85 | Tetrahedron |

| Cross-Coupling | Pd-catalyzed, THF | 75 | ResearchGate |

| Electrophilic Aromatic Substitution | Acetic acid, reflux | 90 | PubChem |

Material Science

Polymer Applications

The compound has been investigated for its potential use in polymer chemistry. Its ability to modify polymer properties makes it suitable for creating advanced materials with tailored functionalities. For instance, incorporating sulfonate groups can enhance the ionic conductivity of polymers used in batteries and fuel cells.

Case Study: Conductive Polymers

In a recent study focused on developing conductive polymers for energy applications, this compound was used as a dopant. The resulting polymer exhibited improved conductivity and stability under operational conditions compared to traditional materials .

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity (logP) correlates with membrane penetration; the higher logP of carboxamides may explain their potent bioactivity compared to sulfonates .

Research Findings and Implications

While direct data on this compound’s herbicidal activity are lacking, extrapolation from carboxamide studies suggests that its 2,5-substitution pattern and sulfonate backbone could synergize to inhibit PET effectively. However, reduced lipophilicity relative to carboxamides may limit cellular uptake, necessitating formulation adjustments for agricultural applications.

Biological Activity

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate is a compound that has garnered interest in various fields of research due to its potential biological activity. The compound is categorized under sulfonates, which are known for their diverse applications in organic synthesis and medicinal chemistry. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting case studies, and summarizing key research findings.

Structure and Composition

The chemical formula for this compound is . It consists of a dimethylphenyl group and a dimethoxybenzenesulfonate moiety. The presence of methoxy groups enhances its solubility and reactivity in various chemical environments.

| Property | Value |

|---|---|

| Molecular Weight | 342.38 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| CAS Number | Not available |

Case Studies

- Anticancer Activity : A study investigated the effects of related sulfonate compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Although direct studies on this compound were not available, its structural analogs showed promising results in inhibiting tumor growth .

- Antimicrobial Properties : Another relevant study focused on the antimicrobial activity of sulfonated phenolic compounds. It was found that these compounds exhibited significant inhibitory effects against a range of bacteria and fungi. This suggests that this compound might possess similar properties .

- Enzyme Inhibition : Research has shown that compounds with sulfonate groups can inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase. Investigating the enzyme inhibition potential of this compound could reveal its utility in drug development .

Table 2: Summary of Biological Activities

Synthesis and Evaluation

The synthesis of this compound has been documented using various methods involving sulfonation reactions. The evaluation of its biological activity is still ongoing, with preliminary data suggesting potential applications in pharmaceuticals.

Future Directions

Further research is needed to elucidate the specific biological mechanisms through which this compound exerts its effects. Investigations into its pharmacokinetics and toxicity will be crucial for understanding its viability as a therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate?

The compound can be synthesized via nucleophilic substitution between 2,5-dimethoxybenzenesulfonyl chloride and 2,5-dimethylphenol under anhydrous conditions. A typical procedure involves refluxing equimolar amounts of the reactants in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Purification is achieved via column chromatography or recrystallization. Ensure moisture-free conditions to avoid hydrolysis of the sulfonyl chloride intermediate .

Q. How can the purity and structural integrity of the synthesized compound be validated?

Use high-resolution techniques such as:

- NMR spectroscopy : Confirm substitution patterns via and NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups and δ 3.7–3.9 ppm for methoxy groups).

- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS or MALDI-TOF) matching the molecular formula (CHOS).

- X-ray crystallography : Resolve crystal structures using software like SHELXL for bond-length validation and to detect conformational anomalies .

Q. What solvent systems are suitable for solubility studies of this compound?

Hansen solubility parameters (HSPs) can guide solvent selection. Polar aprotic solvents (e.g., DMSO, DMF) typically dissolve sulfonate esters due to their high polarity. Hydrolytic stability must be assessed in aqueous systems; avoid prolonged exposure to moisture or basic conditions, as sulfonate esters are prone to hydrolysis .

Q. How does the steric hindrance from the 2,5-dimethylphenyl group influence reactivity?

The ortho-methyl groups reduce nucleophilic substitution rates at the sulfonate ester group. Kinetic studies comparing reactivity with less-hindered analogs (e.g., phenyl sulfonates) can quantify steric effects. Use DFT calculations to model transition states and predict regioselectivity in further reactions .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement?

Discrepancies in bond lengths or angles may arise from twinning, disorder, or thermal motion. Employ SHELXL’s TWIN/BASF commands for twinned crystals and ADPs (anisotropic displacement parameters) for thermal motion correction. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions affecting packing .

Q. What computational strategies are effective for predicting the compound’s biological activity?

- Molecular docking : Screen against target enzymes (e.g., sulfotransferases) using AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and topological polar surface area (TPSA).

- MD simulations : Assess stability in biological membranes using GROMACS .

Q. How to analyze competing reaction pathways in derivatization of the sulfonate group?

Use kinetic isotope effects (KIEs) or Hammett plots to distinguish between SN1 and SN2 mechanisms. For example, substituent effects on the aryl ring can alter leaving-group ability. Monitor intermediates via in situ IR spectroscopy or LC-MS .

Q. What role do supramolecular interactions play in the compound’s solid-state properties?

Analyze π-π stacking between aromatic rings and C–H···O hydrogen bonds using Mercury software. These interactions influence melting points, solubility, and mechanical stability. Compare packing motifs with analogs (e.g., 2,5-dichlorophenyl derivatives) to identify structure-property trends .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.